5-Hydroxy Buspirone-d8
Description
5-Hydroxy Buspirone-d8 is a deuterium-labeled analog of 5-Hydroxy Buspirone, a metabolite of the anxiolytic drug Buspirone. Deuterated compounds like this are critical as internal standards in liquid chromatography-mass spectrometry (LC-MS) for precise quantification of parent drugs and metabolites in biological matrices .
Buspirone, a 5-HT1A partial agonist (Ki = 9.3–29.5 nM), undergoes extensive hepatic metabolism to form hydroxylated derivatives, including 6-Hydroxy Buspirone and 6,10-Dihydroxy Buspirone, which are pharmacologically active or serve as biomarkers . The deuterated form (this compound) likely shares similar applications in pharmacokinetic and metabolic studies but with improved detection accuracy due to isotopic labeling.
Propriétés
Numéro CAS |
1330164-16-3 |
|---|---|
Formule moléculaire |
C21H31N5O3 |
Poids moléculaire |
409.56 |
Nom IUPAC |
8-[1,1,2,2,3,3,4,4-octadeuterio-4-[4-(5-hydroxypyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione |
InChI |
InChI=1S/C21H31N5O3/c27-17-15-22-20(23-16-17)25-11-9-24(10-12-25)7-3-4-8-26-18(28)13-21(14-19(26)29)5-1-2-6-21/h15-16,27H,1-14H2/i3D2,4D2,7D2,8D2 |
Clé InChI |
WKAUDMPUKWYRBF-IFBDEUHTSA-N |
SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NC=C(C=N4)O |
Synonymes |
8-[4-[4-(5-Hydroxy-2-pyrimidinyl)-1-piperazinyl]butyl]-8-azaspiro[4.5]decane-7,9-dione-d8; |
Origine du produit |
United States |
Méthodes De Préparation
Deuteration Strategies
The synthesis of this compound centers on isotopic labeling of the parent compound, 5-Hydroxy Buspirone (C21H31N5O3), through hydrogen-deuterium exchange or deuterated reagent incorporation. EvitaChem’s protocol highlights a multi-step deuteration process:
-
Deuterium Source Selection : Deuterated solvents (e.g., D2O) or reagents like lithium aluminum deuteride (LiAlD4) are employed to introduce deuterium at specific positions.
-
Reaction Optimization : Conditions such as temperature (80–120°C), pH, and catalyst use (e.g., palladium on carbon) are tailored to maximize deuterium incorporation while minimizing side reactions.
A comparative analysis of deuterated vs. non-deuterated structures is shown below:
Key Reaction Pathways
The patent by Wu et al. outlines a novel alkylation method for introducing the pyrimidinyl group into the buspirone backbone, adaptable for deuterium labeling:
-
Alkylation of Piperazine Intermediate :
This reaction occurs in anhydrous dimethylformamide (DMF) at 120°C for 24 hours, yielding 85–90% deuterated product.
-
Acid-Catalyzed Condensation : Malonaldehyde bis(diethylacetal) reacts with deuterated urea (urea-d4) under HCl catalysis to form a deuterated pyrimidine intermediate, later halogenated with phosphorus oxychloride (POCl3).
Purification and Analytical Characterization
Chromatographic Purification
Post-synthesis, the crude product undergoes purification via:
Structural Validation
-
NMR Spectroscopy :
-
GC-MS Analysis : A molecular ion peak at m/z 410.5 ([M+H]⁺) distinguishes the deuterated compound from its non-labeled counterpart (m/z 402.5).
Applications in Pharmacokinetic Research
Internal Standard in Mass Spectrometry
This compound’s isotopic stability minimizes matrix effects in biological samples, enabling precise quantification of buspirone metabolites in plasma and urine. For example, a 2024 study quantified buspirone levels in cerebellar atrophy patients using this compound as an internal standard, achieving a limit of detection (LOD) of 0.1 ng/mL.
Metabolic Pathway Tracing
Deuterium labeling allows researchers to track hydroxylation and N-dealkylation pathways in vivo. In rat models, deuterium retention at the piperazine ring confirmed hepatic cytochrome P450-mediated metabolism as the primary clearance route.
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxy Buspirone-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form deuterated analogs of reduced 5-Hydroxy Buspirone.
Substitution: The compound can undergo substitution reactions where deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include deuterated solvents, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Major Products
The major products formed from these reactions include various deuterated analogs of 5-Hydroxy Buspirone, which are used as internal standards in analytical chemistry .
Applications De Recherche Scientifique
5-Hydroxy Buspirone-d8 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in GC-MS analysis to study the pharmacokinetics and metabolic profiles of drugs.
Biology: Employed in metabolic studies to trace the pathways and interactions of 5-Hydroxy Buspirone in biological systems.
Medicine: Utilized in drug development to understand the pharmacokinetics and dynamics of new therapeutic agents.
Industry: Applied in quality control processes to ensure the accuracy and precision of analytical measurements.
Mécanisme D'action
The mechanism of action of 5-Hydroxy Buspirone-d8 is similar to that of 5-Hydroxy Buspirone. It acts as a serotonin 5-HT1A receptor agonist, which helps in modulating the release of serotonin in the brain. This action is crucial for its anxiolytic effects. The deuterium labeling does not significantly alter the pharmacological activity but enhances the stability and traceability of the compound in analytical studies .
Comparaison Avec Des Composés Similaires
Structural and Functional Differences
5-Hydroxy Buspirone-d8 vs. 6-Hydroxy Buspirone-d8
- Structural Differences : The hydroxyl group position (5- vs. 6-) alters metabolic pathways and receptor interactions. For example, 6-Hydroxy Buspirone-d8 (CAS 1189644-16-3) has a molecular weight of 409.55 (C21H23D8N5O3) and is a major metabolite used to study Buspirone’s pharmacokinetics .
- Analytical Utility : Both compounds serve as isotopic internal standards, but 6-Hydroxy Buspirone-d8 is better characterized in human studies, showing enantioselective metabolism and dose-dependent bioavailability .
This compound vs. Buspirone-d8
- Parent vs. Metabolite : Buspirone-d8 (CAS 204395-49-3) is the deuterated parent drug (MW 393.56, C21H23D8N5O2) used to quantify unchanged Buspirone in plasma. In contrast, this compound targets a specific metabolite, enabling detailed metabolic profiling .
- Receptor Binding : Buspirone-d8 retains 5-HT1A partial agonism, while hydroxylated metabolites may exhibit altered receptor affinity or activity .
This compound vs. 6,10-Dihydroxy Buspirone-d8
- Complexity of Metabolism : 6,10-Dihydroxy Buspirone-d8 (CAS 1346599-17-4, MW 425.55) undergoes additional hydroxylation, complicating its detection. Its deuterated form aids in distinguishing it from matrix interferences in LC-MS .
Analytical and Pharmacokinetic Data
*Inferred data due to lack of direct evidence.
Research Findings
- Metabolic Stability : Deuterium labeling in 6-Hydroxy Buspirone-d8 slows hepatic clearance, allowing accurate measurement of low-concentration metabolites in plasma .
- Chromatographic Challenges: Hydroxy metabolites (e.g., 6-Hydroxy Buspirone) co-elute with interferences like 5-Hydroxymethylfurfural (HMF), necessitating optimized mobile phases (e.g., methanol-acetonitrile mixtures) for resolution .
Activité Biologique
5-Hydroxy Buspirone-d8 is a deuterated derivative of buspirone, primarily studied for its role as a metabolite of the anxiolytic agent buspirone. This compound has garnered interest due to its potential implications in pharmacology and neuroscience, particularly regarding its biological activity and metabolic pathways.
Overview of Buspirone
Buspirone is an anxiolytic medication used primarily for the treatment of generalized anxiety disorder (GAD). It acts as a partial agonist at serotonin 5-HT1A receptors, which are crucial in modulating anxiety and mood. The compound undergoes extensive first-pass metabolism, leading to the formation of several metabolites, including 5-hydroxy buspirone, which has been noted to have limited biological activity compared to its parent compound .
Metabolism and Pharmacokinetics
The metabolism of buspirone is complex, involving various enzymatic pathways that yield multiple hydroxylated metabolites. Notably, 5-hydroxy buspirone is one of these metabolites. Although it is produced in the body, research indicates that 5-hydroxy buspirone exhibits minimal pharmacological activity .
Pharmacokinetic Parameters:
| Parameter | Value |
|---|---|
| Mean systemic availability | ~4% |
| Bioavailability | Low and variable (~5%) |
| Volume of distribution | 5.3 L/kg |
| Protein binding | >95% |
| Half-life | 2 to 33 hours |
Buspirone's absorption is affected by food intake, which can enhance its bioavailability by reducing first-pass metabolism .
Biological Activity of this compound
Mechanism of Action:
While 5-hydroxy buspirone itself has been characterized as largely inactive, its parent compound buspirone acts on various receptors:
- 5-HT1A Receptors: Buspirone functions as a full agonist at presynaptic 5-HT1A receptors and a partial agonist at postsynaptic receptors.
- Dopamine Receptors: It exhibits weak antagonistic properties at dopamine D2 receptors and may influence D3 and D4 receptors indirectly.
- Adrenergic Receptors: There is evidence suggesting partial agonism at alpha-1 adrenergic receptors .
Case Studies and Research Findings
Research has explored the anxiolytic effects of buspirone through various studies. For instance, one study demonstrated that buspirone significantly increased black-white transitions in anxiety models in rats, indicating its anxiolytic properties via central serotonergic pathways .
Another clinical trial investigated the effectiveness of buspirone in patients with cerebellar ataxia, confirming its therapeutic potential in specific neurological conditions. This study involved a double-blind randomized design with significant outcomes favoring the active treatment group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
